molecular formula C13H16ClN3O B12350945 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431963-18-6

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12350945
CAS No.: 1431963-18-6
M. Wt: 265.74 g/mol
InChI Key: MSONFSFOIHMYGA-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety linked to a pyrazole ring via an ether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by its reaction with a pyrazole precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the indene moiety, reduced forms of the pyrazole ring, and substituted pyrazole derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
  • 3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine
  • (2,3-dihydro-1H-inden-5-yloxy)acetyl chloride

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine stands out due to its unique combination of the indene and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1431963-18-6

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15N3O.ClH/c1-16-8-12(14)13(15-16)17-11-6-5-9-3-2-4-10(9)7-11;/h5-8H,2-4,14H2,1H3;1H

InChI Key

MSONFSFOIHMYGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC3=C(CCC3)C=C2)N.Cl

Origin of Product

United States

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